molecular formula C12H13N3O2S2 B2403792 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide CAS No. 316125-38-9

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide

Cat. No.: B2403792
CAS No.: 316125-38-9
M. Wt: 295.38
InChI Key: KTYQTYCGDQARMF-UHFFFAOYSA-N
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Description

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide, commonly known as IMMA, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazolidinones, which have been studied for their diverse biological activities such as anti-inflammatory, antiviral, and anticancer properties. IMMA has been shown to exhibit promising results in various studies, making it an interesting subject for further research.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Evaluation of Thiazolidin-4-One Derivatives as Antimicrobial Agents A series of thiazolidin-4-one derivatives were synthesized, including the chemical structure of interest, to assess their antimicrobial activity against various bacteria and fungi. The compounds demonstrated varying degrees of inhibition against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungi such as Aspergillus niger and Candida albicans. This study suggests the potential use of these derivatives in developing antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities Similarly, derivatives of 2-Mercaptobenzimidazole, including the compound , were synthesized and tested for antibacterial and antifungal activity against organisms like Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans. The study also explored the cytotoxic properties of these compounds, indicating their potential use in antimicrobial treatment (Devi, Shahnaz, & Prasad, 2022).

Anticancer and Antifibrotic Applications

Antifibrotic and Anticancer Action of Amino/Iminothiazolidinone Derivatives This study describes the synthesis of amino(imino)thiazolidinone derivatives and their evaluation for antifibrotic and anticancer activities. The compounds, including the one of interest, were synthesized using a one-pot reaction and evaluated for their efficacy. Notably, certain derivatives exhibited significant antifibrotic activity, comparable to known antifibrotic drugs, without displaying anticancer effects. This highlights the potential therapeutic applications of these compounds in treating fibrotic diseases (Kaminskyy et al., 2016).

Other Applications

Synthesis and QSAR Studies of Thiazolidine Derivatives Various derivatives of thiazolidine, including 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide, were synthesized and their antibacterial activities were assessed. The study also conducted quantitative structure-activity relationship (QSAR) studies to understand the relationship between the molecular structures of these compounds and their biological activities, offering insights into the design of more effective antibacterial agents (Desai et al., 2008).

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYQTYCGDQARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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